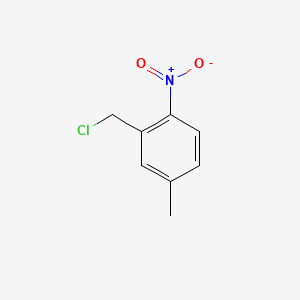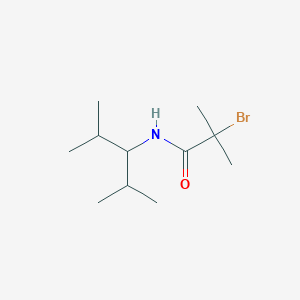
Dicyclohexyliodoborane
説明
Dicyclohexyliodoborane is a chemical compound with the molecular formula C12H22BI. Its molecular weight is 304.02 .
Synthesis Analysis
Dicyclohexyliodoborane can be used as a reagent for the enolboration of esters and tertiary amides to synthesize corresponding Z or E enolates . It has also been used in the stereoselective preparation of β-hydroxy-α-trifluoromethyl carboxylic acids via haloborane-mediated diastereoselective aldol addition of aldehydes with trifluoropropanoic acid .Molecular Structure Analysis
The linear formula of Dicyclohexyliodoborane is (C6H11)2BI . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
Dicyclohexyliodoborane is a liquid at room temperature. It has a density of 1.325 g/mL at 25°C and a boiling point of 198-200°C/1.25 mmHg .科学的研究の応用
Hydroboration Polymerization
Dicyclohexyliodoborane is utilized in hydroboration polymerization. For instance, tripylborane, a stable hydroborating agent, is used to produce poly(cyclodiborazane)s from dicyano compounds, yielding polymers with high molecular weights and stability against air and moisture (Matsumi & Chujo, 1999).
Radical Cyclization Reactions
Dicyclohexyl-6-iodohexenylborane, closely related to dicyclohexyliodoborane, is effective in radical cyclization reactions. This compound undergoes cyclization at room temperature, and its use has been explored in environmentally friendly reagents. It has potential applications in enantioselective syntheses, as demonstrated in the production of chiral products like 1-cyclopentylethanol (Hinkens & Midland, 2009).
Medicinal Chemistry
In medicinal chemistry, compounds like dicarba-closo-dodecaboranes (related to dicyclohexyliodoborane) are used in boron neutron capture therapy (BNCT). Their unique chemical and physical properties are exploited for developing novel inorganic pharmaceuticals and biological probes (Valliant et al., 2002).
Enantioselective Hydrosilylations
Chiral alkenylborane, derived from diyne, is used for the highly enantioselective hydrosilylation of 1,2-dicarbonyl compounds. This process results in optically active α-hydroxy ketones and esters, indicating potential applications in stereochemistry (Ren & Du, 2016).
Synthesis of (E)-allyl Alcohols
Dicyclohexylborane is used in the synthesis of (E)-allyl alcohols from acetylenes and aldehydes, showcasing its role in the formation of complex organic compounds with high enantiomeric excess (Oppolzer & Radinov, 1992).
Stereoselective Enolboration
Dicyclohexyliodoborane is highly stereoselective in the enolboration of tertiary amides. Its application in this process affects the stereochemistry of enol borinates, leading to syn and anti aldols under different conditions (Ganesan & Brown, 1994).
Hydroboration of Alkynes
It is involved in the hydroboration of alkynes, with dicyclohexylborane adding to the α-position of the triple bond in alkyne-functionalized 1,3,2-benzodiazaboroles. The resulting alkenylboranes offer potential in synthesizing various organic compounds (Weber et al., 2013).
Synthesis of Poly(cyclodiborazane)s
Dicyclohexyliodoborane is used in the synthesis of poly(cyclodiborazane)s with light-emitting properties. This process involves hydroboration polymerization of dicyanooligothiophenes, leading to π-conjugated polymers useful in light-emitting applications (Miyata, Matsumi & Chujo, 2001).
Safety And Hazards
特性
IUPAC Name |
dicyclohexyl(iodo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFGGTOYIFQXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404005 | |
| Record name | Dicyclohexyliodoborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyliodoborane | |
CAS RN |
55382-85-9 | |
| Record name | Dicyclohexyliodoborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55382-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)




